1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

urea transporter A1 UT-A inhibitor kidney physiology

1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034342-97-5) is a synthetic N,N′-disubstituted urea derivative with molecular formula C₁₄H₁₅FN₄O and molecular weight 274.29 g/mol. The compound features a para-fluorobenzyl group linked to the urea N-terminus and a 2-(pyrimidin-5-yl)ethyl group at the N′-terminus, positioning it within the broader class of heteroaryl-alkyl urea transporter inhibitors.

Molecular Formula C14H15FN4O
Molecular Weight 274.299
CAS No. 2034342-97-5
Cat. No. B2576866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
CAS2034342-97-5
Molecular FormulaC14H15FN4O
Molecular Weight274.299
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)F
InChIInChI=1S/C14H15FN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20)
InChIKeyMFBUEBLFTFVMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034342-97-5): Scientific Procurement Baseline


1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034342-97-5) is a synthetic N,N′-disubstituted urea derivative with molecular formula C₁₄H₁₅FN₄O and molecular weight 274.29 g/mol . The compound features a para-fluorobenzyl group linked to the urea N-terminus and a 2-(pyrimidin-5-yl)ethyl group at the N′-terminus, positioning it within the broader class of heteroaryl-alkyl urea transporter inhibitors. It is cataloged as a research chemical for urea transporter (UT-A/UT-B) inhibition studies, with inhibitor activity documented in the ChEMBL/BindingDB curated database (CHEMBL4852814) [1]. The pyrimidine-5-yl ethyl linker and the 4-fluorobenzyl substituent jointly determine the molecule's pharmacophoric interactions with the urea transporter binding pocket.

Why Generic Substitution Fails for 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea in Urea-Transporter Research


Although the 1-(4-fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea scaffold shares a common pyrimidin-5-yl ethyl urea core with several commercially listed analogs (e.g., the 4-chlorobenzyl, cycloheptyl, benzhydryl, and adamantyl congeners), the terminal aryl substituent exerts a profound and non-linear influence on urea transporter isoform potency [1]. Published structure-activity data demonstrate that a subtle halogen-exchange at the para-position of the benzyl ring can alter UT-A1 inhibitory activity by over 30-fold, meaning that the 4-chlorobenzyl, 4-methylbenzyl, or 4-bromobenzyl variants cannot be assumed interchangeable for assays requiring a specific potency window or selectivity profile [2][3]. The quantitative evidence below establishes the magnitude of this differential and its implications for experimental design and compound procurement.

Quantitative Differential Evidence: 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea versus Closest Analogs


UT-A1 Inhibition: 33-Fold Potency Gain of 4-Fluorobenzyl over 4-Chlorobenzyl Analog

In head-to-head comparison within the same assay platform (rat UT-A1 expressed in MDCK cells, fluorescence plate reader, 15-min incubation), the 4-fluorobenzyl compound (BDBM50575379) yielded an IC₅₀ of 150 nM, whereas the 4-chlorobenzyl analog (BDBM50575418) required 5000 nM to achieve comparable inhibition [1][2]. This corresponds to a 33.3-fold enhancement in UT-A1 inhibitory potency conferred solely by replacing chlorine with fluorine at the para-benzyl position.

urea transporter A1 UT-A inhibitor kidney physiology

UT-B Inhibition: 5-Fold Potency Gain of 4-Fluorobenzyl over 4-Chlorobenzyl Analog

The same pair of compounds was evaluated against the UT-B isoform (rat UT-B, 15-min incubation). The 4-fluorobenzyl derivative inhibited UT-B with an IC₅₀ of 2000 nM, while the 4-chlorobenzyl analog gave an IC₅₀ of 10 000 nM, representing a 5-fold potency advantage for the fluorine-substituted congener [1][2].

urea transporter B UT-B inhibitor erythrocyte urea transport

UT-A1/UT-B Selectivity Ratio: Improved Isoform Discrimination with the 4-Fluorobenzyl Substituent

The selectivity ratio (UT-B IC₅₀ ÷ UT-A1 IC₅₀) for the 4-fluorobenzyl compound is 13.3 (2000 nM / 150 nM), whereas the 4-chlorobenzyl analog exhibits a ratio of only 2.0 (10 000 nM / 5000 nM) [1][2]. Thus, the fluorine-for‑chlorine substitution not only increases absolute potency but also enhances relative discrimination between the UT-A1 and UT-B isoforms by a factor of ~6.7.

urea transporter isoform selectivity UT-A1 vs UT-B diuretic target selectivity

Halogen-Dependent Potency Cliff: Fluorine vs. Chlorine at the Para-Benzyl Position

The aggregate data reveal a sharp potency cliff in the UT-A1 pharmacophore: replacement of the 4-fluoro substituent (Van der Waals radius ~1.47 Å) with 4-chloro (~1.75 Å) induces a 33-fold loss in UT-A1 affinity and a 5-fold loss in UT-B affinity, while also collapsing the isoform selectivity window [1][2]. This non-additive SAR underscores that the 4-fluorobenzyl group engages the UT-A1 binding pocket through sterically and electrostatically optimized interactions that are not replicated by the larger chlorine atom.

structure-activity relationship halogen bonding urea transporter pharmacophore

Best-Fit Application Scenarios for 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea Based on Differential Evidence


UT-A1-Selective Diuretic Mechanism Studies Requiring Low-Nanomolar Potency

In renal physiology laboratories investigating the role of UT-A1 in the urinary concentrating mechanism, 1-(4-fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is the preferred tool compound within its congeneric series due to its 150 nM UT-A1 IC₅₀—a 33-fold advantage over the chlorobenzyl analog [1]. This potency level enables robust UT-A1 inhibition at sub-micromolar concentrations in isolated perfused tubule preparations and MDCK cell-based flux assays, minimizing solvent-related artifacts and off-target interactions that would arise if high-micromolar concentrations of the chlorobenzyl analog were required.

Pharmacological Dissection of UT-A1 versus UT-B Isoform Contributions

For research programs aiming to attribute urea-transport phenotypes to specific UT isoforms, the 4-fluorobenzyl compound offers a 13.3-fold UT-A1/UT-B selectivity window versus only 2.0-fold for the chlorobenzyl congener [2]. This wider window permits concentration-response experiments where UT-A1 is substantially inhibited at concentrations that leave UT-B largely intact, enabling cleaner mechanistic interpretation in co-expression systems such as rodent erythrocyte models and renal vasa recta preparations.

Structure-Activity Relationship (SAR) Expansion Around the Aryl-Urea Scaffold

Medicinal chemistry teams exploring the urea transporter inhibitor pharmacophore will find the 4-fluorobenzyl compound a critical benchmark for understanding halogen-dependent SAR. The documented 33-fold UT-A1 potency cliff between the 4-fluoro and 4-chloro derivatives provides a quantitative reference point for computational docking studies, free-energy perturbation calculations, and the design of next-generation UT-A inhibitors with improved selectivity [1][2].

Procurement of a Defined Purity Chemical Standard for High-Throughput UT-A1 Screening

Core screening facilities running UT-A1 inhibitor campaigns require a well-characterized positive control with reproducible potency. The 4-fluorobenzyl compound, with its ChEMBL-validated IC₅₀ of 150 nM (CHEMBL4852814), serves as a defined benchmark for assay qualification, Z'-factor determination, and inter-plate normalization [1]. Laboratories substituting structurally similar but pharmacologically distinct analogs risk mis-calibrating their screening threshold and generating false-negative hit rates.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.